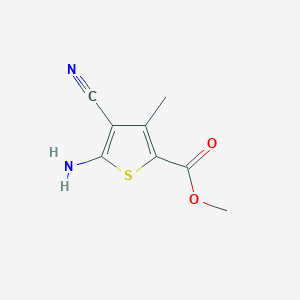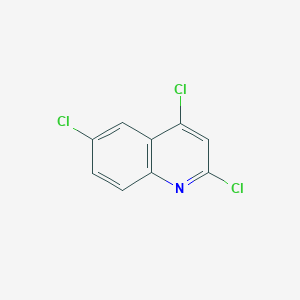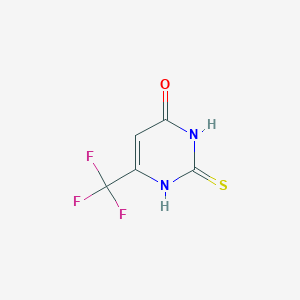
4-羟基-6-(三氟甲基)嘧啶-2-硫醇
描述
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C5H4F3N2OS and a molecular weight of 197.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group at the 6th position and a thiol group at the 2nd position of the pyrimidine ring, along with a hydroxyl group at the 4th position. It is known for its stability and ability to form monolayers on gold surfaces .
科学研究应用
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
作用机制
Target of Action
It’s known that this compound can form a stable monolayer on the au (111) surface , which could suggest potential interactions with gold-containing proteins or enzymes.
Mode of Action
The ability to form a stable monolayer on the Au (111) surface might suggest that it could interact with its targets through surface adsorption or similar mechanisms.
Result of Action
It’s known that this compound can form a stable monolayer on the au (111) surface , which could suggest potential interactions at the molecular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol. For instance, the compound should be stored at room temperature . Also, it’s important to avoid dust formation and ensure adequate ventilation when handling this compound .
准备方法
The synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the reaction of 4,6-dichloropyrimidine with trifluoromethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the trifluoromethylthiol group .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol can be compared with other pyrimidine derivatives, such as:
2-Mercaptopyrimidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4,6-Diaminopyrimidine-2-thiol: Contains amino groups instead of hydroxyl and trifluoromethyl groups, leading to different reactivity and applications.
5,6-Diamino-4-hydroxy-2-mercaptopyrimidine: Has additional amino groups, which can affect its chemical behavior and biological activity.
The presence of the trifluoromethyl group in 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol makes it unique, as this group can significantly influence the compound’s lipophilicity, stability, and reactivity, distinguishing it from other similar compounds .
属性
IUPAC Name |
2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAOETRYQWFEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361282 | |
| Record name | 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-54-7 | |
| Record name | 2,3-Dihydro-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 368-54-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol interact with the gold surface, and what is the resulting structural arrangement?
A1: 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT) interacts with the Au(111) surface through a strong sulfur-gold bond. This interaction leads to the formation of a highly ordered monolayer of HTPT molecules on the gold surface. Electrochemical scanning tunneling microscopy (EC-STM) reveals that the HTPT molecules self-assemble into a (4 x √3)R-30° superstructure. [] This indicates a specific arrangement of the molecules relative to the underlying gold lattice.
Q2: What influences the final structure of the HTPT adlayer on the gold surface?
A2: The presence of the hydroxyl and trifluoromethyl functional groups attached to the pyrimidine ring plays a crucial role in determining the final structure of the HTPT adlayer. [] These functional groups likely influence intermolecular interactions, leading to a uniform orientation of HTPT molecules on the gold substrate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


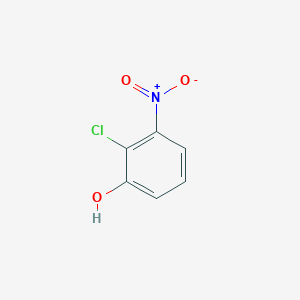




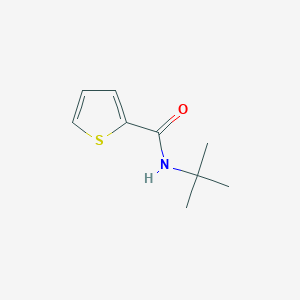
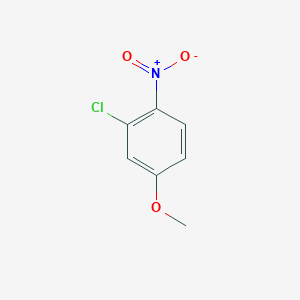
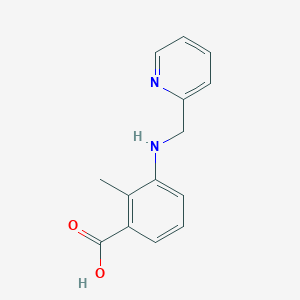
![2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B183066.png)


